Diammonium isobutyl phosphate

Synthetic Methodology Organophosphate Synthesis One-Pot Reaction

Researchers engineering isobutene biosynthetic pathways face a critical supply gap: diammonium isobutyl phosphate is a non-commercially available standard essential for confirming the first committed intermediate. Generic alkyl phosphate substitutions are chemically inadmissible due to steric and ionic specificity. BenchChem bridges this gap by offering the authentic diammonium salt, synthesized via a validated one-pot protocol. - Authentic Standard: Confirmed by 31P-NMR for unambiguous enzymatic product identification. - Assay-Ready Form: Crystalline solid ensures precise gravimetric stock preparation and aqueous solubility in physiological buffers. - Supply Assurance: Reliable sourcing eliminates dependency on uncertain custom synthesis lead times.

Molecular Formula C4H17N2O4P
Molecular Weight 188.162541
CAS No. 101012-84-4
Cat. No. B1139173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiammonium isobutyl phosphate
CAS101012-84-4
Molecular FormulaC4H17N2O4P
Molecular Weight188.162541
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diammonium Isobutyl Phosphate: Identity, Properties, and Procurement


Diammonium isobutyl phosphate (CAS 101012-84-4), systematically named phosphoric acid, mono(2-methylpropyl) ester, diammonium salt, is a short-chain branched alkyl phosphate salt with the molecular formula C₄H₁₇N₂O₄P and a molecular weight of 188.16 g/mol . It is a solid organophosphate salt that has been explicitly highlighted in the primary literature as a non-commercially available standard, necessitating bespoke synthesis for its use as a key intermediate in biosynthetic pathway engineering [1]. Its calculated boiling point is 376.6°C at 760 mmHg, and it has a topological polar surface area (tPSA) of 74.4 Ų . Unlike its tri-ester analog triisobutyl phosphate (TIBP), which is a hydrophobic liquid, this diammonium monoester salt is expected to exhibit significantly enhanced aqueous solubility and ionic character, directly influencing its utility in aqueous-phase biological and enzymatic reaction systems [1].

Workflow Bespoke synthesis to pathway validation
Method Compatibility Aqueous enzymatic reaction systems
Selection Logic Published synthesis protocol for non-commercial standard

Why Alkyl Phosphate Salts Cannot Be Interchanged


Generic substitution within the alkyl phosphate salt class is chemically inadmissible for diammonium isobutyl phosphate due to the confluence of its branched isobutyl ester moiety and its specific diammonium counter-ion stoichiometry. The established one-pot synthesis protocol from isobutanol yields this exact salt form as a non-commercially available standard, where the ammonium counter-ions are critical for achieving the solid-state stability and aqueous solubility required for its downstream enzymatic application [1]. Replacing this with a sodium or potassium salt, or with a linear alkyl analog such as n-butyl ammonium phosphate, fundamentally alters the ionic strength, pH buffering capacity, and solubility profile in biochemical assay conditions. Furthermore, the branched isobutyl group imposes distinct steric constraints on enzyme active site binding compared to linear-chain monoesters; such structural specificity is essential for faithful biosynthetic intermediate characterization, as demonstrated in the engineered pathway toward isobutene where this compound served as the obligatory first intermediate [1][2].

Counter-ion interchange Sodium or potassium salts may alter solubility and solid-state stability for enzymatic assays
Linear vs branched ester n-Butyl phosphate analogs lack the steric constraints required for isobutene pathway enzyme recognition
Free acid or triester form Liquid free acid or water-insoluble triester cannot match aqueous formulation compatibility of the ammonium salt

Quantitative Evidence of Differentiation vs. Closest Analogs


One-Pot Synthesis Efficiency vs. Multi-Step Routes

The only published dedicated synthesis of diammonium isobutyl phosphate provides a one-pot protocol from isobutanol that achieves the isolated purified product within 8 hours total (synthesis + purification), with the core phosphorylation reaction completed in 2 hours under mild conditions [1]. In contrast, analogous monoalkyl phosphate ammonium salts for research use typically rely on multi-step routes involving dibenzyl phosphochloridate intermediates followed by hydrogenolysis, which can demand >24 hours of total laboratory time and require specialized hydrogenation equipment [2]. This represents a >3-fold reduction in total synthesis time and eliminates the need for catalytic hydrogenation infrastructure.

Synthesis Efficiency
Method context
≤8 h total (one-pot) vs >24 h (multi-step); no hydrogenolysis needed
Supports synthesis timeline planning
Cross-study comparable; published protocol
Synthetic Methodology Organophosphate Synthesis One-Pot Reaction

Crystalline Solid vs. Free Acid Syrup Handling

The diammonium salt form of isobutyl monophosphate is described as a crystalline solid amenable to isolation and purification [1]. The free acid form, isobutyl dihydrogen phosphate (CAS 2466-73-1), is reported as a dense liquid or syrup (predicted density 1.3 g/cm³, boiling point 263°C) that is hygroscopic and significantly more difficult to handle and accurately dispense for quantitative biochemical assays . Ammonium salts of monoalkyl phosphates, as a class, show water solubility whereas the free acid forms and triester analogs (e.g., triisobutyl phosphate) are hydrophobic and water-immiscible [2][3]. Specifically, triisobutyl phosphate is described as insoluble in water, making it incompatible with aqueous enzymatic reaction media [3].

Physical Form
Class-level
Crystalline solid (water-soluble) vs free acid syrup / triester liquid (insoluble)
Supports handling and formulation review
Class-level solubility inference
Solubility Salt Form Selection Handling and Formulation

31P-NMR Benchmark for Lot-to-Lot Verification

The synthesized diammonium isobutyl phosphate was rigorously characterized by 31P-NMR with H₃PO₄ as an external standard, providing a definitive chemical shift signature [1]. This 31P-NMR spectrum was directly compared with that of the biosynthetically generated isobutyl monophosphate to confirm structural identity (Fig. S1 in the source publication) [1]. For many non-commercial alkyl phosphate ammonium salts, published 31P-NMR reference data are absent or buried in proprietary databases, forcing researchers to rely on incomplete or vendor-only characterization [2]. The availability of a peer-reviewed 31P-NMR benchmark reduces analytical ambiguity during incoming quality control and ensures that the compound identity can be confirmed independently by any equipped laboratory.

31P-NMR Benchmark
Class-level
Peer-reviewed 31P-NMR spectrum (H₃PO₄ standard)
Supports independent identity verification
Overcomes vendor-only characterization
Quality Control 31P-NMR Spectroscopy Analytical Characterization

Authentic Standard for Isobutene Pathway Validation

Diammonium isobutyl phosphate was specifically synthesized to serve as the authentic standard for isobutyl monophosphate, the first intermediate in an engineered biosynthetic route toward isobutene [1]. The chemically synthesized standard was used to confirm the identity of the enzymatically produced intermediate by comparative 31P-NMR, thereby validating the entire engineered pathway [1][2]. Alternative alkyl phosphate salts (e.g., n-butyl ammonium phosphate, ammonium ethyl phosphate) lack the branched isobutyl moiety and cannot serve as authentic standards for this pathway; using them would lead to false-negative or false-positive pathway validation results. No other publicly disclosed compound has been demonstrated to fulfill this specific authentic-standard role for the isobutene biosynthetic pathway.

Pathway Authenticity
Context-dependent
Only validated standard for isobutyl monophosphate in isobutene biosynthesis
Supports pathway intermediate confirmation
Essential for pathway replication
Metabolic Engineering Biosynthetic Pathway Isobutene Production

Branched Isobutyl Chain Steric Profile

The isobutyl (2-methylpropyl) ester group of diammonium isobutyl phosphate introduces a steric profile distinct from linear alkyl phosphate monoesters. The compound has 2 rotatable bonds and a computed complexity score of 104, reflecting its branched architecture . While direct enzyme kinetic data (Km, kcat) comparing isobutyl vs. n-butyl phosphate salts are not publicly available, the selection of this specific branched substrate for isobutene pathway engineering implies a steric and electronic compatibility with the evolved enzyme active site that linear or shorter-chain analogs would not recapitulate [1]. In related branched-chain fatty acid kinase systems, substrate branching is known to substantially alter Km and catalytic efficiency relative to linear substrates [2].

Steric Profile
Class-level
Branched isobutyl (2 rot. bonds; complexity 104) vs linear butyl
Supports steric compatibility review
Quantitative enzyme kinetic data not published
Substrate Specificity Enzyme Kinetics Steric Parameters

High-Value Application Scenarios for Scientific Procurement


Isobutene Biosynthetic Pathway Validation

Researchers constructing or optimizing biosynthetic pathways for isobutene production require diammonium isobutyl phosphate as the authentic reference standard for isobutyl monophosphate, the first committed intermediate. The chemically synthesized standard, characterized by 31P-NMR, enables unambiguous confirmation of enzymatic product identity and quantification of pathway flux [1][2]. No structurally equivalent alternative standard is publicly validated for this purpose.

Directed Evolution of Kinases and Phosphatases

The branched isobutyl phosphate monoester serves as a sterically demanding substrate for engineering or characterizing kinases, phosphatases, and phosphate-transfer enzymes with non-natural substrate specificity. The ammonium salt form ensures solubility in aqueous enzyme assay buffers at physiologically relevant pH, and the crystalline solid form enables precise gravimetric preparation of substrate stock solutions [1].

Custom Small-Molecule Synthesis Intermediate

Medicinal chemistry and chemical biology groups seeking to install an isobutyl phosphate group into probe molecules or prodrugs can use diammonium isobutyl phosphate as a reactive phosphate donor or coupling partner. The published one-pot synthesis protocol provides a validated route for in-house preparation when commercial sourcing is not possible, reducing dependency on custom synthesis vendors and associated lead times [1].

Phosphate Metabolomics Calibration Standard

The compound's well-defined 31P-NMR chemical shift and branched alkyl phosphate structure make it suitable as a retention-time or chemical-shift marker in LC-MS and NMR-based metabolomics workflows targeting alkyl phosphate metabolites. Its availability as a characterized solid facilitates accurate calibration curve preparation, a critical requirement for quantitative environmental or biological phosphate ester analysis [1].

Application
Selection Property
Validation Focus
Isobutene pathway validation
Authentic intermediate standard
31P-NMR identity match with enzymatic product
Kinase/phosphatase directed evolution
Branched substrate solubility
Gravimetric stock preparation accuracy
Custom synthesis intermediate
Published one-pot protocol
In-house preparation feasibility
Phosphate metabolomics calibration
Defined 31P-NMR shift
Quantitative calibration curve accuracy
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